
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate is an organic compound with the molecular formula C17H15IO3. It is a derivative of benzoic acid and features an iodine atom, a phenylallyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate typically involves the following steps:
Esterification: The carboxylic acid group of the benzoic acid derivative is converted to a methyl ester using methanol and an acid catalyst.
Allylation: The phenylallyl group is introduced via a nucleophilic substitution reaction, where the phenylallyl halide reacts with the hydroxy group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
Oxidation and Reduction: The phenylallyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenylallyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylallyl group.
Reduction: Reduced derivatives of the phenylallyl group.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylallyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
- Methyl 3-iodo-4-methoxybenzoate
- Methyl 4-iodo-3-methylbenzoate
- Methyl 2-hydroxy-4-iodobenzoate
Uniqueness
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate is unique due to the presence of the phenylallyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C17H15IO3 |
|---|---|
分子量 |
394.20 g/mol |
IUPAC 名称 |
methyl 3-iodo-4-(2-phenylprop-2-enoxy)benzoate |
InChI |
InChI=1S/C17H15IO3/c1-12(13-6-4-3-5-7-13)11-21-16-9-8-14(10-15(16)18)17(19)20-2/h3-10H,1,11H2,2H3 |
InChI 键 |
MSSVPPHXJXPDAU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(=C)C2=CC=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


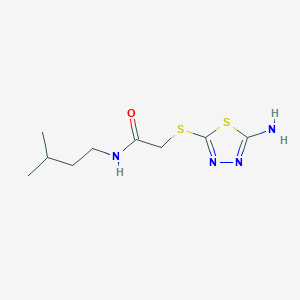
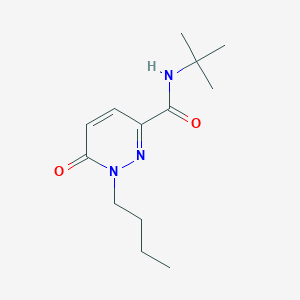

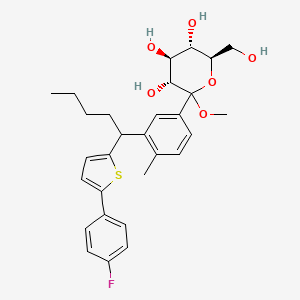
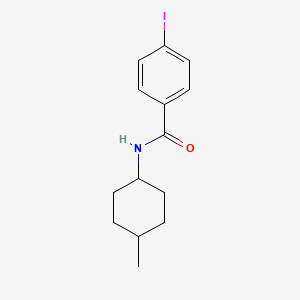
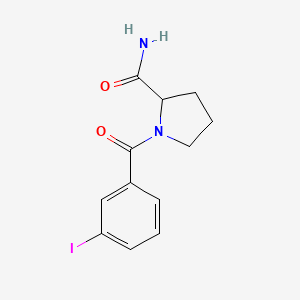
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)
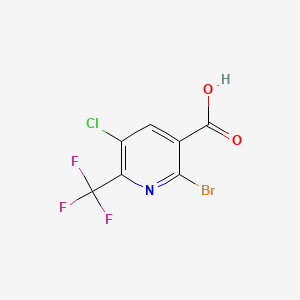
![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
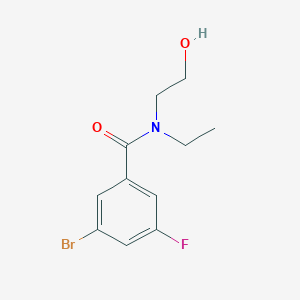

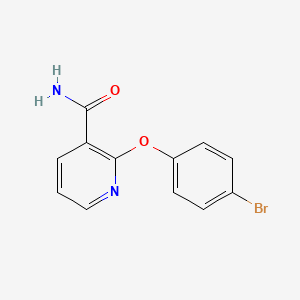
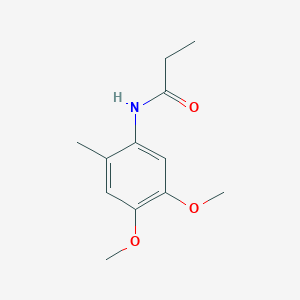
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
